molecular formula C3H7O6P B13510740 2-Hydroxy-3-phosphonopropanoic acid

2-Hydroxy-3-phosphonopropanoic acid

Cat. No.: B13510740
M. Wt: 170.06 g/mol
InChI Key: CDEGTXUGFDWJAA-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phosphonopropanoic acid is a useful research compound. Its molecular formula is C3H7O6P and its molecular weight is 170.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7O6P

Molecular Weight

170.06 g/mol

IUPAC Name

2-hydroxy-3-phosphonopropanoic acid

InChI

InChI=1S/C3H7O6P/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)

InChI Key

CDEGTXUGFDWJAA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)O)P(=O)(O)O

Origin of Product

United States

Context Within Phosphonate Biosynthesis

The vast majority of phosphonate (B1237965) biosynthetic pathways originate from the central metabolite phosphoenolpyruvate (B93156) (PEP). pnas.orgnih.gov A pivotal, yet thermodynamically challenging, first step is the intramolecular rearrangement of PEP to form phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by the enzyme PEP mutase. pnas.orgnih.gov To drive this unfavorable reaction forward, the subsequent enzymatic step must be thermodynamically favorable. pnas.org While some pathways achieve this through decarboxylation of PnPy, a significant alternative route involves the reduction of PnPy.

It is in this alternative route that 2-hydroxy-3-phosphonopropanoic acid (HPPA) serves as a critical intermediate. In the biosynthetic pathways of natural products like phosphonothrixin (B1250619) and valinophos, PnPy is reduced by a dehydrogenase enzyme to yield HPPA. oup.comresearchgate.net This reduction step provides the necessary thermodynamic pull to facilitate the initial PEP to PnPy conversion. The formation of HPPA represents a key branching point, directing the biosynthetic flux away from other potential phosphonate products and toward specific molecular scaffolds. For instance, in the biosynthesis of the herbicidal agent phosphonothrixin by Saccharothrix sp. ST-888, two dehydrogenase enzymes work in concert to efficiently reduce PnPy to HPPA, which is then further converted through a series of enzymatic reactions. oup.com

Historical Delineation As a Key Biosynthetic Intermediate

Enzymatic Formation of this compound

The enzymatic synthesis of HPPA begins with the central metabolite phosphoenolpyruvate (PEP) and proceeds through a two-step conversion involving a mutase and a dehydrogenase.

Phosphoenolpyruvate Mutase (PEP Mutase) Catalysis

The foundational step in the biosynthesis of the vast majority of phosphonate natural products, including the pathway leading to HPPA, is the intramolecular rearrangement of phosphoenolpyruvate (PEP) to form phosphonopyruvate (PnPy). pnas.orgnih.govnih.gov This reaction is catalyzed by the enzyme phosphoenolpyruvate mutase (PEP mutase or PepM). pnas.orgnih.gov This enzymatic transformation is crucial as it establishes the characteristic and highly stable C-P bond of phosphonates. nih.gov The gene encoding this enzyme, pepM, serves as a reliable molecular marker for identifying potential phosphonate biosynthetic pathways in microbial genomes. pnas.orgnih.gov

The PepM-catalyzed reaction involves the conversion of a P-O-C linkage in PEP to a P-C bond in PnPy. nih.gov This isomerization is a reversible reaction, belonging to the family of isomerases, specifically phosphotransferases that shift phosphate (B84403) groups within a molecule. nih.gov

Dehydrogenase-Mediated Conversion of Phosphonopyruvate

Following its formation, phosphonopyruvate (PnPy) is reduced to yield this compound, also known as phosphonolactate (PnLac). This reduction is a critical branch point in phosphonate biosynthesis. nih.gov The reaction is catalyzed by a specific NAD(P)H-dependent dehydrogenase. nih.gov

A key enzyme identified in this role is VlpB, which is classified as a 2-hydroxyacid dehydrogenase (2HADH). nih.gov VlpB shows homology to the D-3-phosphoglycerate dehydrogenase (PHGDH) subfamily of enzymes. nih.gov These enzymes specialize in the reversible reduction of 2-ketoacids, utilizing NAD(P)H as a cofactor for the concomitant oxidation. nih.gov The action of this dehydrogenase on PnPy directly produces HPPA, defining a distinct route in the early stages of phosphonate metabolism. nih.gov

Energetics and Thermodynamic Considerations in HPPA Formation

The biosynthesis of phosphonates faces a significant thermodynamic hurdle at the initial step. The PEP mutase-catalyzed rearrangement of PEP to PnPy is thermodynamically unfavorable, with the equilibrium strongly favoring the substrate, PEP. pnas.orgnih.govnih.gov This is attributed to the inherent strength and stability of the P-O bond in PEP compared to the P-C bond in PnPy. nih.gov

Genetic Determinants of this compound Biosynthesis

The enzymes responsible for HPPA production are encoded by genes that are typically organized into biosynthetic gene clusters (BGCs). This colocalization facilitates the coordinated expression of the pathway and allows for the prediction of metabolic products through genomic analysis.

Analysis of pepM Gene Clusters

The genes encoding phosphonate biosynthetic pathways are almost always physically clustered together in the genome with the pepM gene. pnas.orgnih.gov This organization has been instrumental in the discovery and characterization of these pathways. nih.gov The conservation of genes within the neighborhood of pepM strongly correlates with the conservation of the PepM enzyme sequence itself, suggesting that the diversity of phosphonate products can be predicted by analyzing the phylogeny of PepM and the content of its associated gene cluster. pnas.org Based on the presence of pepM homologs, the capacity for phosphonate biosynthesis is widespread, being found in approximately 5% of sequenced bacterial genomes. pnas.orgnih.gov

Characterization of Associated Biosynthetic Gene Loci (e.g., ftx, vlp)

The specific biosynthetic gene cluster responsible for the production of HPPA (PnLac) and its derivatives is the vlp cluster. nih.gov The vlp BGC is defined by the presence of vlpB, the gene encoding the characteristic PnPy-reducing dehydrogenase, colocalized with a pepM homolog, designated vlpA. nih.gov The presence of this vlpA-vlpB pairing, to the exclusion of other PnPy-modifying enzymes like PnPy decarboxylase, distinguishes this pathway. nih.gov

In addition to vlpA and vlpB, the vlp cluster contains other essential genes for the downstream processing of HPPA. For example, in the biosynthesis of the phosphonopeptide valinophos, the cluster also includes vlpD (a phosphoglycerate kinase homolog) and vlpC (an N-acetyl-γ-glutamyl-phosphate reductase homolog), which work in concert to further modify the HPPA intermediate. nih.gov The identification of these vlp clusters in diverse microbes through genome mining reveals a broadly conserved, yet previously unrecognized, branch of phosphonate metabolism that proceeds through an HPPA intermediate. nih.gov The ftx gene cluster, in contrast, is associated with the biosynthesis of fosfomycin (B1673569) and represents a different metabolic fate for the PnPy intermediate.

Interactive Data Table: Key Enzymes in HPPA Biosynthesis

Enzyme NameGene Name (example)SubstrateProductFunction
Phosphoenolpyruvate MutasevlpAPhosphoenolpyruvate (PEP)Phosphonopyruvate (PnPy)Catalyzes the initial C-P bond formation. nih.gov
2-Hydroxyacid DehydrogenasevlpBPhosphonopyruvate (PnPy)This compound (HPPA)Reduces PnPy to HPPA, providing thermodynamic drive. nih.gov

Microbial Producers and Ecological Relevance

The production of this compound is intrinsically linked to the biosynthesis of more complex phosphonate compounds, which often exhibit potent biological activities. The ecological relevance of HPPA is therefore tied to the functions of these end products, which can include roles in microbial competition and signaling.

Identification in Actinobacterial Strains (e.g., Saccharothrix, Streptomyces)

Research has firmly established the presence of this compound as a crucial intermediate in the biosynthetic pathway of the herbicidal natural product phosphonothrixin. asm.org This pathway was first elucidated in the soil-dwelling actinobacterium Saccharothrix sp. ST-888. asm.org In this intricate biochemical process, two dehydrogenase enzymes work in concert to reduce phosphonopyruvate (PnPy), yielding HPPA. This step is critical as it helps to drive the thermodynamically unfavorable rearrangement of phosphoenolpyruvate (PEP) to PnPy. asm.org

The identification of HPPA is not limited to Saccharothrix. The biosynthetic gene cluster responsible for phosphonothrixin production, known as the ftx cluster, has been found to be widespread among Actinobacteria. nih.gov Bioinformatic analyses have revealed the presence of ftx-like gene clusters in various Streptomyces species, among others. nih.govnih.gov The presence of this gene cluster is a strong indicator that these strains also produce HPPA as an intermediate in the biosynthesis of phosphonothrixin or related compounds. nih.gov In fact, several of these strains have been confirmed to produce phosphonothrixin. nih.govnih.gov This underscores the significance of HPPA within the metabolic capabilities of the phylum Actinobacteria.

The table below summarizes the key findings regarding the identification of HPPA in Actinobacterial strains.

StrainCompound ProducedRole of this compoundKey Research Finding
Saccharothrix sp. ST-888PhosphonothrixinIntermediateHPPA is formed by the reduction of phosphonopyruvate by two dehydrogenases, a key step in the phosphonothrixin biosynthetic pathway. asm.org
Various Streptomyces spp.Phosphonothrixin and related compounds (inferred)Inferred IntermediateThe presence of the phosphonothrixin biosynthetic gene cluster (ftx) suggests the production of HPPA as an intermediate. nih.govnih.gov

Distribution and Diversity within Microorganisms

The distribution of this compound is likely broader than just the producers of phosphonothrixin. The ability to synthesize phosphonates is a relatively common trait among microorganisms, with an estimated 5% of sequenced bacterial genomes containing the necessary genetic machinery. pnas.org The key enzyme indicating the potential for phosphonate biosynthesis is phosphoenolpyruvate mutase (PepM), which catalyzes the formation of phosphonopyruvate, the precursor to HPPA in the phosphonothrixin pathway. pnas.org

The diversity of phosphonate biosynthetic pathways in microorganisms is vast. pnas.orgnih.gov While not all of these pathways will necessarily proceed through HPPA, the widespread nature of the pepM gene suggests a significant potential for the production of a wide array of phosphonate compounds, some of which may involve HPPA as an intermediate. pnas.org The study of microbial genomes and metagenomes continues to uncover novel phosphonate biosynthetic gene clusters, hinting at a rich and largely untapped diversity of these compounds and their biosynthetic intermediates. pnas.orgnih.gov

The ecological role of this widespread phosphonate production is an active area of research. Phosphonates can act as signaling molecules, antimicrobial agents, or play a role in nutrient acquisition, particularly of phosphorus in phosphate-limited environments. researchgate.netfrontiersin.org The chemical stability of the carbon-phosphorus bond in these compounds makes them resistant to enzymatic degradation by common phosphatases, providing a competitive advantage to the producing organisms. nih.govfrontiersin.org

The following table provides an overview of the distribution and diversity of phosphonate biosynthesis, which contextualizes the potential prevalence of intermediates like HPPA.

Microbial GroupEvidence of Phosphonate BiosynthesisImplication for this compound
Bacteria~5% of sequenced genomes contain the pepM gene. pnas.orgSuggests a broad potential for the production of phosphonates, with some pathways likely involving HPPA.
ActinobacteriaHigh prevalence of diverse phosphonate biosynthetic gene clusters. nih.govnih.govStrong evidence for HPPA as an intermediate in pathways like phosphonothrixin biosynthesis.
Marine MicrobesPhosphonate biosynthesis genes are found in a significant fraction of marine bacterioplankton. nih.govIndicates a potential for HPPA production in marine environments, although direct evidence is needed.

Role of 2 Hydroxy 3 Phosphonopropanoic Acid As a Central Biosynthetic Intermediate

Downstream Conversion to Phosphonothrixin (B1250619) (PTX)

Phosphonothrixin (PTX) is an herbicidal phosphonate (B1237965) natural product produced by the soil bacterium Saccharothrix sp. ST-888. researchgate.netnih.gov The biosynthesis of its unusual branched carbon skeleton proceeds directly from HPPA through a series of enzymatic steps. researchgate.net

The conversion of 2-hydroxy-3-phosphonopropanoic acid (HPPA) into (3-hydroxy-2-oxopropyl)phosphonic acid (HOPA) is a crucial preparatory phase in the assembly of the final phosphonothrixin molecule. In vitro reconstitution of the PTX biosynthetic pathway has shown that a sequence of four distinct enzymes is responsible for catalyzing this transformation. researchgate.netnih.gov This multi-step enzymatic cascade modifies the structure of HPPA to create HOPA, the substrate required for the final carbon-carbon bond-forming reaction in the pathway. researchgate.net

The final stage of phosphonothrixin (PTX) biosynthesis involves a unique carbon-carbon bond formation to elongate the molecule, a process that relies on two distinct thiamine (B1217682) diphosphate (B83284) (TPP)-dependent enzymes. researchgate.netnih.gov This step highlights an unusual biosynthetic strategy where the workload is divided between two separate enzymes. researchgate.net

First, the acetohydroxyacid synthase homologue, PtxB7, utilizes TPP as a cofactor to generate a two-carbon unit. researchgate.netnih.gov This activated acetyl group is attached to the TPP cofactor. researchgate.net Subsequently, a second TPP-dependent enzyme, the "split-gene" transketolase homologue PtxB5/6, catalyzes the transfer of this two-carbon unit from the TPP cofactor provided by PtxB7 onto the HOPA substrate. researchgate.netnih.gov This condensation reaction results in the formation of phosphonothrixin. researchgate.net This collaboration between an unusual heterodimeric ketotransferase (PtxB5/6) and a TPP-dependent acetolactate synthase (PtxB7) is a distinctive feature of the PTX pathway. researchgate.netasm.orgnih.gov

Table 1: Thiamine Diphosphate (TPP)-Dependent Enzymes in Phosphonothrixin (PTX) Biosynthesis

EnzymeHomologyFunction in PTX Biosynthesis
PtxB7 Acetohydroxyacid SynthaseBinds a two-carbon unit to the Thiamine Diphosphate (TPP) cofactor. researchgate.netnih.gov
PtxB5/6 "Split-gene" TransketolaseCatalyzes the transfer of the TPP-bound two-carbon unit to HOPA, forming PTX. researchgate.netnih.gov

Integration into Valinophos Biosynthesis

The biosynthesis of phosphonothrixin is closely related to that of another phosphonate natural product, valinophos. While both pathways originate from the same primary metabolite, phosphoenolpyruvate (B93156) (PEP), they diverge at a key intermediate, leading to structurally distinct end products. asm.orgnih.gov

The initial step in both phosphonothrixin and valinophos biosynthesis is the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (B1221233) (PnPy), a thermodynamically challenging reaction catalyzed by the enzyme PEP mutase. nih.govnih.gov To drive this reaction forward, both pathways employ a dedicated dehydrogenase to reduce PnPy in a subsequent, energetically favorable step. nih.govnih.gov

Here, the pathways diverge. In the biosynthesis of phosphonothrixin, some research indicates that two dehydrogenases reduce PnPy to this compound (HPPA). researchgate.netnih.gov In contrast, the valinophos pathway utilizes a distinct dehydrogenase, VlpB, which catalyzes the NAD(P)H-dependent reduction of PnPy to phosphonolactate (PnLac). nih.govacs.org This reduction of PnPy to either HPPA or PnLac represents a critical branch point that commits the metabolite to one of two separate biosynthetic routes. nih.govnih.gov Other studies suggest the phosphonothrixin pathway also proceeds through PnLac and a later intermediate, 2,3-dihydroxypropylphosphonic acid (DHPPA), sharing the pathway with valinophos up to that point. asm.orgnih.gov

Following the formation of phosphonolactate (PnLac), the valinophos pathway proceeds through a series of enzymatic transformations that are distinct from the phosphonothrixin pathway. The biosynthesis of valinophos involves seven distinct biochemical reactions to produce the final phosphonopeptide. acs.org

The intermediate PnLac is converted to (R)-2,3-dihydroxypropylphosphonate (DHPPA) through the action of three enzymes: a kinase (VlpD), a reductase (VlpC), and an alcohol dehydrogenase (VlpE). nih.gov Once DHPPA is formed, the pathway employs an ATP-Grasp ligase, VlpG, which catalyzes the esterification of L-valine onto DHPPA. nih.govacs.org A final enzyme, VlpF, is thought to acetylate the DHPPA-Val intermediate to yield valinophos. nih.gov This sequence of kinase, reductase, and ligase activity is fundamentally different from the TPP-dependent C-C bond formation used to finalize the phosphonothrixin structure. researchgate.netnih.gov

Table 2: Key Divergent Enzymes in Valinophos Biosynthesis (Post-PnPy)

EnzymeEnzyme ClassFunction in Valinophos Biosynthesis
VlpB DehydrogenaseReduces phosphonopyruvate (PnPy) to phosphonolactate (PnLac). nih.govacs.org
VlpD KinasePhosphorylates PnLac to PnLac-P. nih.gov
VlpC ReductaseReduces PnLac-P to phosphonolactaldehyde (PnLA). nih.gov
VlpE Alcohol DehydrogenaseReduces PnLA to 2,3-dihydroxypropylphosphonic acid (DHPPA). nih.gov
VlpG ATP-Grasp LigaseCatalyzes the ATP-dependent ligation of valine onto DHPPA. nih.govacs.org
VlpF AcetyltransferaseBelieved to acetylate the DHPPA-valine intermediate to form valinophos. nih.gov

Precursor Role in Other Phosphonate Natural Product Pathways

While this compound (HPPA) is definitively established as a direct biosynthetic precursor to phosphonothrixin, its role in other pathways is less characterized. researchgate.netnih.gov The biosynthesis of phosphonate natural products is marked by divergent and convergent strategies, where common intermediates serve as branchpoints for a variety of metabolic routes. nih.gov Intermediates such as phosphonopyruvate (PnPy), phosphonoacetaldehyde, and 2,3-dihydroxypropylphosphonic acid (DHPPA) are known starting points for the diversification of phosphonate natural products. nih.govnih.gov

The frequent observation of gene clusters that are homologous to the phosphonothrixin biosynthetic gene cluster (ftx) within a wide range of actinobacteria suggests that the production of related phosphonate compounds is common. asm.orgnih.govresearchgate.net This implies that the biosynthetic machinery to produce HPPA or structurally similar precursors is widespread. These pathways may lead to the synthesis of a wealth of yet-undiscovered natural products that originate from this early part of the pathway, highlighting the potential of HPPA as a key node in a broader network of phosphonate metabolism. asm.orgnih.gov

Advanced Methodologies for Investigating 2 Hydroxy 3 Phosphonopropanoic Acid Metabolism

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for identifying and quantifying the transient molecules that form during the biosynthesis of phosphonates.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for detecting and identifying phosphorus-containing compounds. Since each phosphorus nucleus in a different chemical environment gives a distinct signal, ³¹P NMR is exceptionally well-suited for tracking the conversion of substrates into pathway intermediates and final products in real-time. nih.govnih.gov The chemical shift in a ³¹P NMR spectrum provides crucial information about the oxidation state and coordination environment of the phosphorus atom. nih.govnih.gov

In the context of phosphonate (B1237965) biosynthesis, ³¹P NMR can be used to analyze cell extracts or purified enzyme assays. For example, the appearance of new signals and the disappearance of substrate signals can confirm enzymatic activity and help identify the chemical structure of the product. The technique is sensitive enough to distinguish between phosphate (B84403) esters (C-O-P bond) and phosphonates (C-P bond), which is fundamental to studying this class of compounds. researchgate.net Studies on enzymes like alkaline phosphatase have demonstrated that ³¹P NMR can differentiate between noncovalent enzyme-phosphate complexes and covalent phosphoenzyme intermediates, with distinct chemical shifts indicating the nature of the binding. nih.govnih.gov

Table 1: Illustrative ³¹P NMR Chemical Shifts for Key Phosphorus-Containing Functional Groups

Functional GroupTypical Chemical Shift Range (ppm)
Orthophosphate0 - 5
Phosphate Diesters-2 - 3
Pyrophosphate-10 - -5
Phosphonates 15 - 30
Covalent E-P Intermediate8 - 13

Note: Chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and can vary based on pH, solvent, and metal ion coordination.

Mass spectrometry (MS), often coupled with liquid chromatography (LC) as LC-MS, is a cornerstone of metabolomics and biosynthetic pathway analysis due to its high sensitivity and resolution. This technique allows for the global profiling of metabolites within a biological system. researchgate.net In the study of 2-Hydroxy-3-phosphonopropanoic acid biosynthesis, LC-MS/MS would be employed to detect and identify pathway intermediates, even at very low concentrations.

The methodology involves separating complex mixtures of metabolites from a cell culture or enzymatic reaction via liquid chromatography. The separated compounds are then ionized and their mass-to-charge ratio is measured by the mass spectrometer. researchgate.net By comparing the retention times and mass spectra against known standards or databases, researchers can identify known intermediates. For novel or unexpected intermediates, high-resolution mass spectrometry provides the accurate mass needed to determine the elemental composition, and tandem mass spectrometry (MS/MS) fragments the molecule to reveal structural information. researchgate.net This approach has been successfully used to profile isomers of other hydroxy acids, demonstrating its power in distinguishing structurally similar molecules. researchgate.net

In Vitro Reconstitution and Characterization of Biosynthetic Enzymes

While in vivo studies and metabolite profiling suggest a biosynthetic pathway, definitive proof requires the in vitro reconstitution of the pathway using purified enzymes. This process involves expressing and purifying the individual enzymes predicted to be involved in the pathway and then combining them in a test tube with the necessary substrates and cofactors to demonstrate the complete conversion step-by-step. rsc.org

Genomic Mining and Bioinformatic Analysis for Novel Pathway Discovery

The explosion of microbial genome sequencing data has revolutionized the discovery of natural products and their biosynthetic pathways. illinois.edu Genomic mining is a powerful bioinformatic approach used to search these vast datasets for genes and gene clusters that are predicted to synthesize specific classes of molecules, such as phosphonates. nih.govnih.gov

This strategy has been exceptionally fruitful for phosphonate discovery. nih.gov The process often begins with a "bait" gene known to be characteristic of phosphonate biosynthesis, such as the gene encoding phosphoenolpyruvate (B93156) mutase (pepM), the enzyme catalyzing the first committed step in many of these pathways. nih.gov Researchers use the sequence of a known pepM gene to search genomic databases for homologous sequences. The genomic region surrounding these hits is then analyzed for the presence of other genes typically found in phosphonate biosynthetic clusters.

This genomics-enabled approach has led to the discovery of numerous novel phosphonate compounds and has dramatically expanded the known diversity of phosphonate biosynthetic pathways. illinois.edunih.gov It allows researchers to move beyond traditional, activity-based screening and instead target their discovery efforts toward strains with the genetic potential to produce new molecules. nih.gov This method could be directly applied to identify novel variants or entirely new pathways for the synthesis of this compound or related compounds from diverse microbial sources. nih.gov

Table 2: Key Steps in Genomic Mining for Phosphonate Biosynthesis

StepDescriptionRationale
1. Target Selection Identify a key enzyme or gene unique to the desired pathway (e.g., pepM for phosphonates).The bait gene serves as a specific marker to find relevant gene clusters. nih.gov
2. Database Homology Search Use bioinformatic tools (e.g., BLAST) to search genome databases for sequences similar to the target gene.This identifies microorganisms that have the genetic potential to synthesize phosphonates. nih.gov
3. Gene Cluster Analysis Analyze the genomic neighborhood of the identified hits for a complete set of biosynthetic genes.Biosynthetic genes for a specific metabolite are often co-located in a biosynthetic gene cluster (BGC).
4. Pathway Prediction Predict the structure of the natural product based on the functions of the enzymes encoded in the BGC.The functions of enzymes like oxygenases, dehydrogenases, and transferases provide clues to the final molecule.
5. Experimental Verification Culture the identified microbial strain and use analytical techniques (NMR, MS) to confirm the production of the predicted compound.This final step validates the bioinformatic prediction and confirms the discovery of a new pathway or compound. nih.gov

Chemical Synthesis and Analog Development of 2 Hydroxy 3 Phosphonopropanoic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts. For a molecule like 2-hydroxy-3-phosphonopropanoic acid, enzymes are particularly useful for establishing the stereocenter at the C2 position. Lipases are among the most common biocatalysts used for this purpose through the kinetic resolution of racemic mixtures.

The general strategy involves the synthesis of a racemic ester of this compound, followed by enantioselective hydrolysis or acylation catalyzed by a lipase (B570770). For instance, Candida antarctica lipase B (CALB) has demonstrated effectiveness in the resolution of various α- and β-hydroxyalkanephosphonates. In a typical resolution, the racemic ester is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer to the corresponding acid, leaving the unreacted ester enriched in the other enantiomer. Both the acid and the remaining ester can then be separated and deprotected to yield the two enantiomers of this compound.

Another approach involves the stereoselective reduction of a 2-oxo-3-phosphonopropanoic acid precursor using oxidoreductases. Enzymes such as alcohol dehydrogenases or ketoreductases, often sourced from baker's yeast or specific microbial strains, can reduce the ketone to the corresponding secondary alcohol with high enantioselectivity. The biocatalytic stereoselective hydrolysis of related compounds, such as 2-hydroxy-3-nitropropionic acid esters, has been successfully demonstrated using microorganisms like Nocardia globerula, which achieved high enantiomeric excess (92% ee) for both the resulting acid and the remaining ester. nih.gov This highlights the potential of microbial whole-cell systems for the asymmetric synthesis of the target molecule's precursors.

Table 1: Examples of Lipase-Mediated Resolution for Related Hydroxyalkanephosphonates

Enzyme Substrate Reaction Type Product(s) Enantiomeric Excess (ee)
Candida antarctica Lipase B (CALB) Racemic 1-hydroxyalkanephosphonate esters Resolution/Hydrolysis (R)-Hydroxyalkanephosphonate & (S)-Ester >95%
Mucor miehei Lipase (IM) Racemic 3-chloro-2-hydroxypropanephosphonate ester Resolution Resolved enantiomers Not specified

This table is illustrative of enzymatic resolutions applicable to the synthesis of chiral hydroxyphosphonates.

Stereoselective Synthetic Methodologies

Purely chemical stereoselective methods provide an alternative to enzymatic strategies. A robust method for the asymmetric synthesis of 2-alkyl-3-phosphonopropanoic acids has been developed, which can be adapted for the target compound where the alkyl group is a hydrogen. nih.gov This multi-step synthesis demonstrates precise control over the stereochemistry.

The synthesis begins with a Baylis-Hillman reaction between an acrylate (B77674) and an aldehyde to create a functionalized allylic alcohol. This adduct is then acetylated to form an allylic acetate. The crucial P-C bond is formed through the nucleophilic addition of a phosphorus species, such as diethyl phosphite (B83602), to the allylic acetate. This substitution reaction proceeds stereoselectively to yield a Z-unsaturated phosphonate (B1237965) ester. nih.gov

The final and key stereochemical step is the asymmetric hydrogenation of the carbon-carbon double bond. Using a chiral transition-metal catalyst, such as a rhodium complex with a chiral diphosphine ligand (e.g., DuPhos), the hydrogenation proceeds with high enantioselectivity, establishing the stereocenter at C2. Subsequent hydrolysis of the phosphonate and carboxylate esters under acidic conditions yields the final this compound. nih.gov

Table 2: Key Steps in the Asymmetric Synthesis of 2-Alkyl-3-phosphonopropanoic Acids nih.gov

Step Reaction Key Reagents/Catalysts Intermediate/Product Key Outcome
1 Baylis-Hillman Reaction Acrylate, Aldehyde, DABCO Allylic Alcohol Carbon backbone construction
2 Acetylation Acetic Anhydride, Pyridine Allylic Acetate Formation of leaving group
3 Phosphonylation Diethyl Phosphite, Base Z-Unsaturated Phosphonate Ester Stereoselective P-C bond formation
4 Asymmetric Hydrogenation H₂, Chiral Rhodium Catalyst (e.g., Rh-DuPhos) Chiral Saturated Phosphonate Ester Enantioselective reduction

Alternative stereoselective strategies include the use of chiral imines. Although more common for synthesizing α-amino phosphonates, the principle can be extended. A chiral imine can undergo diastereoselective addition of a phosphite nucleophile, with the stereochemical outcome directed by the chiral auxiliary on the nitrogen atom. nih.gov Subsequent removal of the chiral auxiliary and conversion of the nitrogen group to a hydroxyl group would yield the target compound.

Design and Synthesis of Derivatives as Mechanistic Probes

Derivatives of this compound are synthesized to serve as mechanistic probes for enzymes, particularly those involved in phosphate (B84403) and carboxylate metabolism. Phosphonates are excellent mimics of phosphates because the C-P bond is resistant to enzymatic and chemical hydrolysis, unlike the labile P-O bond of a phosphate ester. rsc.org This stability allows the phosphonate analog to act as a competitive inhibitor, helping to elucidate enzyme binding and catalytic mechanisms.

The synthesis of such derivatives often involves modifying the core structure. For example, replacing the hydroxyl group with a fluorine atom or another functional group can probe the importance of hydrogen bonding at the active site. The synthesis of monofluorinated and difluorinated ketose-phosphonates has been used to study the effects of acidity and stereochemistry on thymidylyltransferase activity. rsc.org

Another common strategy is to create phosphonate analogs of known natural enzyme inhibitors. The synthesis of phosphonate analogs of the acetylcholinesterase inhibitor cyclophostin (B1669515) demonstrated that a cyclic enol phosphonate conjugated to an ester was crucial for inhibitory potency. nih.gov By systematically modifying parts of the molecule—such as reducing an ester to an alcohol—researchers could pinpoint the specific structural features required for biological activity. nih.gov

Derivatives can also be designed to trap an enzyme in a particular conformational state or to act as suicide inhibitors. The synthesis of phosphonate analogs of lipid A precursors has been used to study the biological activity related to macrophage activation, showing that the hydrolytic removal of the anomeric phosphate is not a prerequisite for activity. nih.gov These studies rely on the careful design and multi-step synthesis of analogs where the phosphonate group replaces a key phosphate moiety.

Table 3: Examples of Phosphonate Derivatives as Mechanistic Probes

Derivative Type Structural Modification Purpose Example Target
Non-hydrolyzable Analog Phosphate group replaced by a phosphonate Inhibit phosphatases; study binding Lipid A Precursor nih.gov
Fluorinated Analog Hydrogen on α-carbon to phosphorus replaced by F or CF₂ Alter pKa to probe electronic requirements Ketose-phosphonates for Thymidylyltransferase rsc.org
Structural Analog Mimic the structure of a natural inhibitor Investigate structure-activity relationships (SAR) Cyclophostin analogs for Acetylcholinesterase nih.gov

Theoretical and Mechanistic Insights into 2 Hydroxy 3 Phosphonopropanoic Acid Chemistry

Computational Studies on Carbon-Phosphorus Bond Formation Mechanisms

The formation of the robust carbon-phosphorus (C–P) bond is a cornerstone of organophosphorus chemistry, and computational studies provide profound insights into the mechanisms governing the synthesis of compounds like 2-hydroxy-3-phosphonopropanoic acid (HPPA). While direct computational studies on HPPA synthesis are not extensively documented, the mechanisms for analogous phosphonates are well-studied, offering a transferable theoretical framework.

Key synthetic routes to α- or β-hydroxyphosphonates often involve variations of the Pudovik or Abramov reactions (for α-hydroxyphosphonates) or the Michael addition of a phosphite (B83602) to an appropriate α,β-unsaturated carbonyl compound followed by reduction (for β-hydroxyphosphonates). A prevalent method for creating the C-P bond in compounds structurally similar to HPPA is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these reaction pathways. researchgate.net DFT calculations allow researchers to model the transition states and intermediates, which are often transient and difficult to observe experimentally. researchgate.net For instance, in a typical Arbuzov-type reaction for a precursor to HPPA, computational models can map the potential energy surface for the initial nucleophilic attack of the phosphorus on the electrophilic carbon, followed by the subsequent dealkylation step. These models can predict activation energies, reaction enthalpies, and the geometric parameters of the transition state structures.

Another significant pathway is the Kabachnik-Fields reaction, which involves the condensation of a primary or secondary amine, a carbonyl compound, and a dialkyl phosphite. A study on the amidoalkylation of phosphonous propionic acids proposed a mechanism involving the in situ generation of spirophosphoranes to explain the C-P bond formation. acs.org Such hypotheses are often supported and refined by computational analysis, which can assess the thermodynamic viability of proposed intermediates. acs.org

The asymmetric synthesis of 2-alkyl-3-phosphonopropanoic acids, a class that includes HPPA, has been achieved via the addition of phosphorus nucleophiles to allylic acetates. nih.gov Computational studies on such reactions can clarify the origins of stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. These theoretical investigations are crucial for designing more efficient and selective synthetic strategies for complex phosphonates.

Molecular Modeling of Enzyme-Substrate Interactions in HPPA Conversion

While the direct enzymatic conversion of this compound (HPPA) is not a widely characterized pathway, its structural similarity to key metabolic intermediates makes it an important subject for molecular modeling, particularly as an enzyme inhibitor. HPPA is a close structural analog of 3-phosphoglycerate (B1209933), the substrate for the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). nih.govwikipedia.org PHGDH catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, a pathway often upregulated in cancers. nih.govnih.gov

Molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools to understand how HPPA and similar molecules interact with the PHGDH active site. nih.govnih.govnih.govresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Studies on PHGDH inhibitors use docking to screen large libraries of compounds to identify potential new drugs. nih.govmdpi.com For HPPA, docking would place the molecule into the PHGDH active site, which normally binds 3-phosphoglycerate. The models would predict the specific interactions, such as hydrogen bonds and electrostatic interactions, between HPPA's hydroxyl, carboxylate, and phosphonate (B1237965) groups and the amino acid residues in the active site. For example, cationic residues in the active site that stabilize the negatively charged phosphate (B84403) of the natural substrate would also be expected to interact strongly with HPPA's phosphonate group. wikipedia.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the enzyme-ligand complex over time. nih.govoncotarget.com After docking HPPA into PHGDH, an MD simulation can reveal the stability of the binding pose and the conformational changes induced in both the ligand and the enzyme upon binding. oncotarget.com These simulations can calculate the binding free energy, offering a more accurate prediction of binding affinity than docking alone. researchgate.net Studies on PHGDH with various inhibitors have used MD simulations to confirm the stability of the predicted binding modes and analyze the network of interactions that hold the inhibitor in place. nih.govresearchgate.netresearchgate.net For instance, simulations can show how the flexibility of certain loops in the active site allows the enzyme to accommodate different inhibitors.

The table below summarizes findings from several computational studies on PHGDH, which provide a model for how the interaction of HPPA with the enzyme could be investigated.

Computational Technique System Studied Key Findings Reference
Molecular DockingPhenolic compounds vs. PHGDHIdentified Chicoric acid as a potential inhibitor targeting the substrate-binding site. nih.gov
3D-QSAR & Molecular DynamicsNovel pyrazole-based inhibitors of PHGDHDeveloped a pharmacophore model and identified three potential anti-cancer candidates with stable binding. nih.gov
Molecular DynamicsPhosphorylation of PGAM1 (related enzyme)Showed that phosphorylation enhances substrate binding through favorable electrostatic environments. nih.govoncotarget.com
Docking & ADMET PredictionNatural compounds vs. PHGDHScreened a library to identify natural inhibitors with good binding potential and drug-like properties. nih.govmdpi.com
Molecular Dynamics & MM/PBSANatural product inhibitors of PHGDHUsed simulation and binding free energy calculations to validate potent inhibitors targeting the active site. researchgate.net

These computational approaches are crucial for understanding the molecular basis of the inhibition of key enzymes by phosphonate analogs like HPPA and for guiding the development of new therapeutic agents. nih.gov

Electrostatic Mimicry and Bioisosteric Relationships of Phosphonates

The biological activity of phosphonates, including HPPA, is often attributed to their ability to act as bioisosteres of phosphates. Bioisosteres are chemical groups that have similar physical or chemical properties and produce broadly similar biological effects. The phosphonate group (-C-PO(OH)₂) is an effective mimic of the phosphate group (-O-PO(OH)₂), a ubiquitous functional group in biology.

Electrostatic Mimicry: The primary reason for this mimicry is their similar electrostatic and structural properties at physiological pH. Both phosphate and phosphonate groups are tetrahedral and carry a negative charge. This allows phosphonates to bind to the active sites of enzymes that normally interact with phosphate-containing substrates or cofactors. nih.gov For instance, HPPA can mimic 3-phosphoglycerate, competing for the active site of PHGDH. nih.govwikipedia.org

However, there are subtle but significant differences between the two groups that are critical to their function as enzyme inhibitors. The replacement of a labile P-O-C ester linkage in a phosphate with a stable, non-hydrolyzable P-C bond in a phosphonate is a key feature. This resistance to enzymatic cleavage makes phosphonates effective as "transition-state analogs" or irreversible inhibitors of many enzymes involved in phosphate metabolism.

Key Physicochemical Differences: Despite their similarities, phosphonates and phosphates are not identical. These differences can be exploited in drug design.

Bonding and Geometry: The P-C bond in a phosphonate is longer than the P-O bond in a phosphate, and the C-P-O bond angle differs from the O-P-O angle. These geometric distinctions can alter the precise positioning of the molecule within an enzyme's active site.

Acidity (pKa): The second pKa value of a phosphonic acid is generally higher (around 7.6) than that of a phosphoric acid (around 6.4). nih.gov This means that at a neutral pH of ~7.4, a phosphonate monoester exists as a mixture of monoanionic and dianionic species, whereas a phosphate monoester is predominantly dianionic. This difference in charge state can lead to altered binding interactions and affinities with target enzymes. nih.gov

The following table provides a comparison of the key properties of phosphonate and phosphate groups.

Property Phosphonate Group (-C-PO₃²⁻) Phosphate Group (-O-PO₃²⁻) Reference
Central Linkage Carbon-Phosphorus (P-C)Oxygen-Phosphorus (P-O) nih.gov
Hydrolytic Stability High (resistant to hydrolysis)Low (susceptible to enzymatic cleavage) nih.gov
pKa₂ ~7.6~6.4 nih.gov
Charge at pH 7.4 Mixture of -1 and -2Predominantly -2 nih.gov
Biological Role Acts as a stable mimic/inhibitorNatural substrate, energy carrier, signaling molecule nih.gov

This ability to act as a stable, slightly imperfect mimic of the phosphate group is the foundation of the widespread use of phosphonates in medicinal chemistry as inhibitors of enzymes involved in crucial biochemical processes. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-3-phosphonopropanoic acid, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via phosphorylation of glyceric acid derivatives. A common approach involves reacting 3-hydroxypropanoic acid with phosphonic acid derivatives under anhydrous conditions, using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) to promote esterification. Purification is achieved through recrystallization in ethanol-water mixtures or column chromatography with silica gel (eluent: chloroform/methanol). Purity (>95%) is confirmed via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) and NMR (δ ~4.2 ppm for the phosphonooxy group) .

Q. How can researchers quantify this compound in aqueous solutions?

  • Methodological Answer : Quantification is performed using UV-Vis spectroscopy (λ_max = 210 nm, molar extinction coefficient ε = 1.2 × 10^3 L·mol⁻¹·cm⁻¹) or LC-MS/MS (negative ion mode, m/z 169 [M-H]⁻). Calibration curves (0.1–100 µM) are prepared in phosphate-buffered saline (pH 7.4) to account for matrix effects. Internal standards like deuterated analogs improve accuracy .

Q. What buffer systems are compatible with studying the acid-base behavior of this compound?

  • Methodological Answer : The compound’s pKa values (carboxyl: ~2.5, phosphonooxy: ~6.8) require buffered solutions (e.g., citrate-phosphate for pH 2–7, Tris-HCl for pH 7–9). Stability studies show degradation <5% over 24 hours at 25°C in pH 4–6. Avoid metal ions (e.g., Ca²⁺) to prevent chelation .

Advanced Research Questions

Q. What challenges arise in resolving the stereoisomerism of this compound, and how are they addressed?

  • Methodological Answer : The hydroxyl and phosphonooxy groups create two chiral centers, leading to four stereoisomers. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol with 0.1% formic acid) or capillary electrophoresis (β-cyclodextrin additive) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or comparative NMR with known standards .

Q. How does this compound interact with metabolic enzymes, and what assays are used to study inhibition?

  • Methodological Answer : The compound acts as a competitive inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) due to structural mimicry of 2-phosphoglycerate. Inhibition assays use recombinant GAPDH, NAD⁺, and glyceraldehyde-3-phosphate, monitoring NADH depletion at 340 nm. IC₅₀ values range from 12–18 µM, with Ki determined via Lineweaver-Burk plots .

Q. What advanced techniques detect trace levels of this compound in environmental samples?

  • Methodological Answer : Solid-phase extraction (SPE) with mixed-mode anion-exchange cartridges pre-concentrates the compound from water samples. Analysis via high-resolution LC-Orbitrap MS (resolution >50,000) identifies isotopic patterns (e.g., [M-H]⁻ = 168.9874) and fragments (m/z 79 for PO₃⁻). Detection limits reach 0.1 ng/L in surface water .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?

  • Methodological Answer : Fluorination at the β-position (e.g., 2,3,3,3-tetrafluoro derivatives) increases lipophilicity (logP from -1.2 to 0.8) and metabolic stability. Synthesis involves fluorinated propanoic acid precursors and phosphorus oxychloride. Stability under UV light is assessed via accelerated degradation studies (ICH Q1B guidelines) .

Data Contradiction and Validation

Q. Discrepancies in reported pKa values for this compound: How are these resolved?

  • Methodological Answer : Variations in pKa (carboxyl: 2.3–2.7) arise from ionic strength differences. Standardize measurements using potentiometric titration (0.1 M KCl, 25°C) with a glass electrode calibrated to NIST buffers. Validate data against computational models (e.g., MarvinSketch, ChemAxon) .

Q. Conflicting bioactivity results in cell-based assays: What experimental controls are critical?

  • Methodological Answer : Ensure cell permeability by comparing intracellular vs. extracellular concentrations (LC-MS/MS). Use phosphonooxy-specific probes (e.g., fluorescently tagged analogs) to confirm target engagement. Control for off-target effects via CRISPR-knockout models of putative receptors .

Tables for Key Data

Property Value Method Reference
Molecular Weight170.04 g/molHR-MS
logP (pH 7.4)-1.2Shake-flask (octanol/water)
Aqueous Solubility45 mg/mL (25°C)Gravimetric analysis
Plasma Stability (t₁/₂)6.3 hours (human, 37°C)LC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.